2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Beschreibung

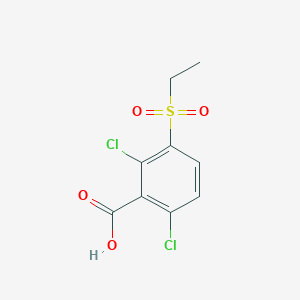

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a halogenated and sulfonylated benzoic acid derivative. Benzoic acid compounds are widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their versatile reactivity and biological activity . The presence of chlorine atoms at the 2- and 6-positions and an ethanesulfonyl group at the 3-position distinguishes this compound structurally and functionally. These substituents influence its solubility, acidity, and interaction with biological targets .

Eigenschaften

IUPAC Name |

2,6-dichloro-3-ethylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVACAZDHNAULKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The core approach involves:

- Selective chlorination of benzoic acid derivatives to introduce chlorine atoms at the 2- and 6-positions.

- Sulfonylation of the aromatic ring with ethanesulfonyl chloride to introduce the sulfonyl group at the 3-position.

- Carboxylation or oxidation steps to ensure the presence of the carboxylic acid group.

This multi-step process can be optimized via various reaction conditions, choice of reagents, and catalysts, as summarized in recent patent literature and research articles.

Preparation via Chlorination and Sulfonylation

Step 1: Chlorination of Benzoic Acid Derivatives

- Starting with benzoic acid or its derivatives, selective chlorination at the ortho positions (2- and 6-) is achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions.

- Reaction conditions : Typically performed at temperatures ranging from 0°C to 80°C, with catalysts like iron or aluminum chloride to enhance regioselectivity.

Step 2: Sulfonylation with Ethanessulfonyl Chloride

- The chlorinated benzoic acid derivative undergoes sulfonylation with ethanesulfonyl chloride.

- Reaction conditions : Carried out in polar aprotic solvents such as dichloromethane or acetonitrile, with bases like pyridine or triethylamine to neutralize HCl formed during the process.

- Catalysts : Often, no catalysts are necessary, but catalytic amounts of Lewis acids can improve yields.

Carboxylation and Final Purification

- The final step involves ensuring the presence of the carboxylic acid group, which may be achieved through oxidation or direct carboxylation of the intermediate.

- Reaction conditions : Use of carbon dioxide under pressure or oxidation with suitable reagents like potassium permanganate or potassium dichromate.

Research Findings and Optimization

- The choice of solvent and reaction temperature significantly influences the regioselectivity and yield.

- Use of catalytic amounts of Lewis acids or bases can improve the efficiency of sulfonylation.

- Sequential one-pot reactions are preferred for industrial scalability, reducing purification steps.

- Patents indicate that employing specific coupling agents (e.g., PyBOP) enhances the formation of key intermediates with high purity.

Notes and Considerations

- Regioselectivity : Achieving selective chlorination at the 2- and 6-positions requires controlled reaction conditions and sometimes directing groups.

- Purity : Crystallization and recrystallization steps are essential post-synthesis to obtain pharmaceutical-grade purity.

- Environmental and safety concerns : Use of chlorinating agents and organic solvents necessitates proper handling and waste disposal.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 2,6-dichloro-3-(ethanesulfonyl)benzoic acid and related compounds:

| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Ethanesulfonyl | C₉H₇Cl₂O₄S | 306.13 | Chlorine (2,6), sulfonyl group (3) |

| 2,6-Dichloro-3-(difluoromethyl)benzoic acid | Difluoromethyl | C₈H₄Cl₂F₂O₂ | 265.02 | Chlorine (2,6), difluoromethyl (3) |

| 2,6-Dichloro-3-(methoxyethanesulfonyl)benzoic acid | Methoxyethanesulfonyl | C₁₀H₁₀Cl₂O₅S | 337.21 | Methoxy-ethyl sulfonyl group (3) |

| 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid | Hydroxymethyl | C₁₄H₁₁Cl₂NO₃ | 312.15 | Chlorine (2,6), hydroxymethyl (3) |

Key Observations :

Physicochemical Properties and Extraction Efficiency

Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems, influenced by substituent polarity and distribution coefficients ($m$):

- Extraction Rates: Benzoic acid derivatives with hydrophobic groups (e.g., phenol) are extracted faster (>98% in 5 minutes) than polar derivatives like acetic acid . The ethanesulfonyl group in this compound may reduce its extraction rate compared to non-sulfonylated analogs due to increased water solubility .

- Effective Diffusivity: Mobility in membrane phases follows the order: benzoic acid > acetic acid > phenol. Sulfonylated derivatives likely fall between benzoic acid and phenol due to intermediate polarity .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the role of molecular connectivity indices ($0J^A$, $1J^A$) in predicting oral LD₅₀ in mice :

- Toxicity Trends : Chlorine and sulfonyl groups increase toxicity compared to unsubstituted benzoic acid. For example, dichloro-substituted derivatives show lower LD₅₀ values (higher toxicity) due to enhanced electron-withdrawing effects .

- Cross-Factor $J^B$ : The interaction term $J^B = 0J^A \times 1J^A$ correlates with acute toxicity. This compound’s high $J^B$ value suggests significant toxicity, though experimental validation is needed .

Environmental Behavior

- Ion Exchange Removal : Smaller benzoic acid derivatives (e.g., benzoic acid, ~93% removal) are efficiently removed via ion exchange resins, while larger molecules (e.g., tannic acid, ~56% removal) face steric hindrance . The ethanesulfonyl derivative’s molecular weight (~306 g/mol) suggests moderate removal efficiency, comparable to trimesic acid (258 g/mol) .

- Persistence : Electron-withdrawing groups like sulfonyl may reduce biodegradability compared to hydroxyl or methyl substituents .

Biologische Aktivität

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C10H10Cl2O4S

Molecular Weight: 303.16 g/mol

The compound features a benzoic acid core with two chlorine atoms and an ethanesulfonyl group, which contributes to its chemical reactivity and biological interactions.

Research indicates that this compound interacts with various molecular targets in biological systems. Its sulfonyl group enhances its ability to form hydrogen bonds with proteins and enzymes, potentially leading to inhibition or modulation of specific pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

- Protein Interaction: Studies suggest that it can interact with proteins involved in cellular signaling pathways, influencing processes such as proliferation and apoptosis.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies showed effective inhibition of Staphylococcus aureus and Escherichia coli at certain concentrations.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties against common pathogens.

- Method: Disk diffusion method was employed on agar plates inoculated with bacterial strains.

- Results: The compound showed significant zones of inhibition at concentrations of 50 µg/mL against E. coli and S. aureus.

-

Anti-inflammatory Activity Assessment

- Objective: To assess the impact on cytokine production in human fibroblast cells.

- Method: Cells were treated with varying concentrations (10 µM - 100 µM), followed by measurement of IL-6 and TNF-α levels.

- Results: A dose-dependent reduction in cytokine levels was observed, indicating anti-inflammatory potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dichlorobenzoic Acid | Two chlorine substituents on benzene | Lacks sulfonyl group; primarily used as an herbicide |

| 3-Ethanesulfonylbenzoic Acid | Ethanesulfonyl group attached | No chlorination; different reactivity profile |

| 2-Chloro-3-sulfobenzoic Acid | One chlorine atom; sulfonate group | Less chlorinated; used in dye manufacturing |

This table highlights how structural variations influence the biological activity and application potential of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,6-dichloro-3-(ethanesulfonyl)benzoic acid, and what critical parameters influence yield?

- Methodology :

- Step 1 : Start with 2,6-dichlorobenzoic acid derivatives. Introduce the ethanesulfonyl group via nucleophilic substitution or sulfonation reactions using ethanesulfonyl chloride under anhydrous conditions (e.g., DMF or THF as solvents) .

- Step 2 : Optimize reaction temperature (typically 60–80°C) and stoichiometry (1:1.2 molar ratio of benzoic acid to sulfonylating agent).

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Monitor purity using HPLC or LC-MS .

- Critical Parameters : Excess sulfonylating agent improves yield, but side reactions (e.g., over-sulfonation) require careful control of reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the ethanesulfonyl group shows characteristic peaks at δ 1.4–1.6 ppm (CH₃) and δ 3.3–3.5 ppm (SO₂CH₂) in CDCl₃ .

- Mass Spectrometry : LC-MS (ESI-negative mode) should confirm the molecular ion peak [M–H]⁻ at m/z 307.9 (calculated for C₉H₇Cl₂O₃S).

- Elemental Analysis : Match experimental C, H, Cl, and S percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichloro and ethanesulfonyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The 2,6-dichloro substituents limit accessibility to the carboxylic acid group, requiring catalysts like Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings .

- Electronic Effects : The electron-withdrawing ethanesulfonyl group activates the benzene ring toward electrophilic substitutions but deactivates nucleophilic attacks. DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals to predict reactivity .

- Experimental Validation : Compare reaction rates with non-sulfonated analogs using kinetic studies (e.g., UV-Vis monitoring).

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Case Study :

- Data Discrepancy : Some studies report anti-inflammatory activity, while others show no effect.

- Resolution :

Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols.

Control Variables : Ensure consistent concentrations (10–100 µM) and solvent systems (DMSO ≤0.1% v/v).

Metabolite Profiling : Employ LC-MS to rule out degradation products interfering with bioactivity .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Workflow :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2). Focus on interactions between the sulfonyl group and Arg120/His90 residues.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of inhibitor-enzyme complexes. Analyze RMSD and hydrogen bond persistence .

- Validation : Synthesize top-ranked analogs and test IC₅₀ values via fluorescence polarization assays.

Methodological Challenges

Q. What are the best practices for handling solubility issues during in vitro assays?

- Solutions :

- Solvent Systems : Use DMSO for stock solutions but dilute in PBS (pH 7.4) to avoid cytotoxicity.

- Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic derivatives.

- Sonication : Pre-treat suspensions with 10-minute sonication (40 kHz) to improve dispersion .

Q. How to differentiate between degradation products and genuine metabolites in pharmacokinetic studies?

- Analytical Approach :

- Stable Isotope Labeling : Synthesize deuterated analogs (e.g., ²H₃-ethanesulfonyl) and track via LC-HRMS.

- MS/MS Fragmentation : Compare fragmentation patterns of metabolites with synthetic standards.

- In Silico Tools : Use software like Meteor (Lhasa Ltd.) to predict metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.